3-Methyl-5-phenyl-2H-1,4-oxazine
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Overview
Description
3-Methyl-5-phenyl-2H-1,4-oxazine is a heterocyclic organic compound containing one oxygen and one nitrogen atom in a six-membered ring. This compound is part of the oxazine family, which is known for its diverse applications in various fields such as chemistry, biology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-phenyl-2H-1,4-oxazine typically involves multicomponent reactions, cyclization reactions, and temperature-dependent Rhodium (II)-carbenoid-mediated 2H-azirine ring expansion . One common method involves the reaction of alkyl or aryl isocyanides with dialkyl acetylenedicarboxylates in the presence of 4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one . Another method includes a four-component reaction between acetyl or benzoyl chloride, potassium thiocyanate, acetylenedicarboxylates, and 2-mercaptopyrimidines .
Industrial Production Methods
Industrial production methods for this compound often involve the use of metal-free synthetic routes to avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions . These methods are designed to be eco-friendly and efficient, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-phenyl-2H-1,4-oxazine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl or aryl isocyanides, dialkyl acetylenedicarboxylates, acetyl or benzoyl chloride, potassium thiocyanate, and 2-mercaptopyrimidines . The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of this compound with dialkyl acetylenedicarboxylates can produce 5H-imidazo[2,1-b][1,3]oxazines .
Scientific Research Applications
3-Methyl-5-phenyl-2H-1,4-oxazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Methyl-5-phenyl-2H-1,4-oxazine involves its interaction with various molecular targets and pathways. For example, it can act as a nucleophile in reactions with electrophiles, leading to the formation of new chemical bonds . Additionally, its biological activities are often mediated through its interaction with specific enzymes and receptors in the body .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Methyl-5-phenyl-2H-1,4-oxazine include:
Ifosfamide: A heterocyclic compound used as a chemotherapeutic agent.
Morpholine: A tetrahydro-1,4-oxazine used as a solvent and corrosion inhibitor.
Benzoxazine: A bicyclic compound formed by the ring fusion of a benzene ring with an oxazine.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a methyl and phenyl group attached to the oxazine ring. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
83072-47-3 |
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Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
3-methyl-5-phenyl-2H-1,4-oxazine |
InChI |
InChI=1S/C11H11NO/c1-9-7-13-8-11(12-9)10-5-3-2-4-6-10/h2-6,8H,7H2,1H3 |
InChI Key |
QVQFYNBEUWADMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=COC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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